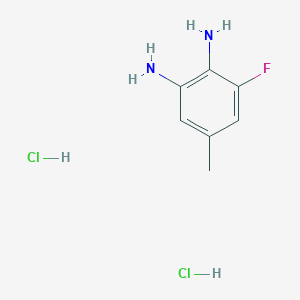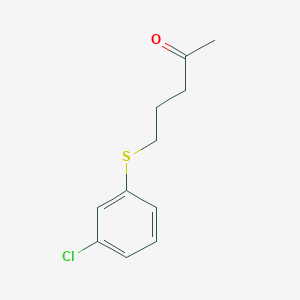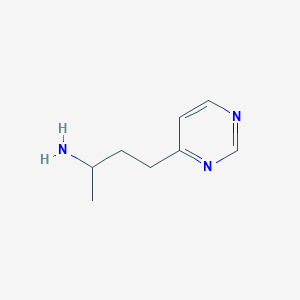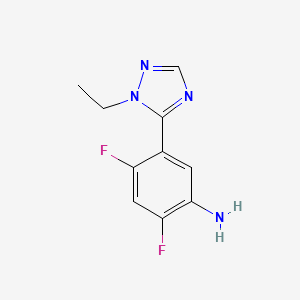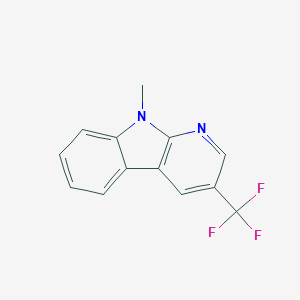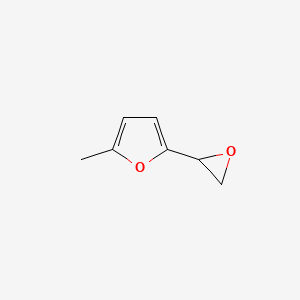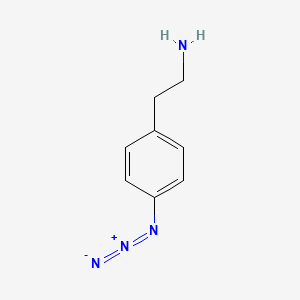
2-(4-Azidophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Azidophenyl)ethan-1-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidophenyl)ethan-1-amine typically involves the nucleophilic substitution of an alkyl halide with sodium azide, followed by reduction. One common method starts with the reaction of 4-bromoacetophenone with sodium azide to form 4-azidoacetophenone. This intermediate is then reduced using lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety protocols, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Azidophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide and alkyl halides are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.
Major Products Formed
Reduction: The major product is 2-(4-Aminophenyl)ethan-1-amine.
Substitution: Various substituted phenyl ethanamines can be formed.
Cycloaddition: Triazole derivatives are the major products.
Applications De Recherche Scientifique
2-(4-Azidophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazole derivatives through cycloaddition reactions.
Biology: The compound is studied for its potential biological activity, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(4-Azidophenyl)ethan-1-amine involves its interaction with molecular targets through its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Aminophenyl)ethan-1-amine: This compound is similar in structure but lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azidobenzylamine: This compound has a similar azido group but differs in the position of the amine group.
Uniqueness
2-(4-Azidophenyl)ethan-1-amine is unique due to the presence of both an azido group and an ethanamine moiety, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-(4-azidophenyl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-6-5-7-1-3-8(4-2-7)11-12-10/h1-4H,5-6,9H2 |
Clé InChI |
ADWQAIAAWKOJKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




